

Measuring CPT-157633 activity in cell lysates

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Compound of Interest

Compound Name: **CPT-157633**

Cat. No.: **B8144457**

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Application Notes and Protocols

Topic: Measuring **CPT-157633** Activity in Cell Lysates

Product Name: **CPT-157633**

Catalog Number: **CPT-157633**

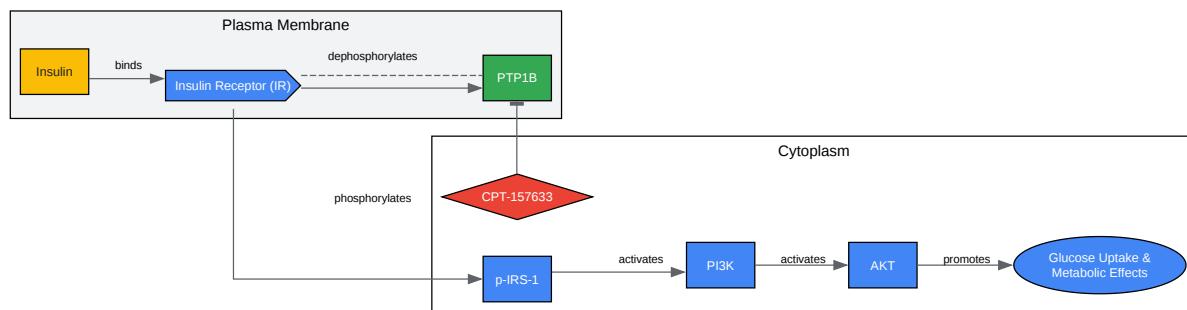
Description: **CPT-157633** is a potent and selective, reversible, active site-directed inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).^{[1][2]} PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and other metabolic disorders.^[1] These application notes provide a detailed protocol for measuring the inhibitory activity of **CPT-157633** on endogenous or overexpressed PTP1B in cell lysates.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) plays a critical role in cellular signaling by dephosphorylating key proteins, including the insulin receptor (IR) and its substrates.^[1] Dysregulation of PTP1B activity is implicated in various diseases. **CPT-157633** is a difluoro-phosphonomethyl phenylalanine derivative that acts as a competitive inhibitor of PTP1B with a high affinity, exhibiting an inhibition constant (Ki) of approximately 40 nM.^[1] This document outlines a robust method to quantify the inhibitory effect of **CPT-157633** on PTP1B activity within a complex biological sample, such as a cell lysate.

Signaling Pathway

PTP1B negatively regulates the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and Insulin Receptor Substrate 1 (IRS-1). Inhibition of PTP1B by **CPT-157633** is expected to enhance and prolong the phosphorylation of these key signaling molecules, leading to downstream activation of pathways like the PI3K/AKT pathway, which promotes glucose uptake and metabolism.[3][4][5][6][7]



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Caption: PTP1B signaling pathway and **CPT-157633** inhibition.

Experimental Protocols

This protocol describes a colorimetric phosphatase assay to measure PTP1B activity in cell lysates using a synthetic phosphopeptide substrate. The assay quantifies the amount of inorganic phosphate (Pi) released, which is directly proportional to PTP1B activity.

Materials and Reagents

- Cell Line: A suitable cell line (e.g., HEK293T, HepG2) with endogenous or overexpressed PTP1B.
- **CPT-157633:** Stock solution in DMSO.

- PTP1B Substrate: pNPP (para-nitrophenyl phosphate) or a specific phosphopeptide substrate (e.g., Biotin-END(pY)INASL).
- Lysis Buffer: 50 mM HEPES (pH 7.2), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitors (e.g., cComplete™ Protease Inhibitor Cocktail).
- Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM DTT.
- Phosphate Detection Reagent: Malachite Green-based reagent.
- 96-well Microplate: Clear, flat-bottom.
- Microplate Reader: Capable of measuring absorbance at ~620-650 nm.

Procedure

- Cell Culture and Lysate Preparation:

1. Culture cells to 80-90% confluence in appropriate media.
2. (Optional) Stimulate cells to induce tyrosine phosphorylation if required for your experimental design.
3. Wash cells twice with ice-cold PBS.
4. Add 1 mL of ice-cold Lysis Buffer per 10 cm dish.
5. Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
6. Incubate on ice for 30 minutes with occasional vortexing.
7. Centrifuge at 14,000 x g for 15 minutes at 4°C.
8. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
9. Lysates can be used immediately or stored at -80°C.

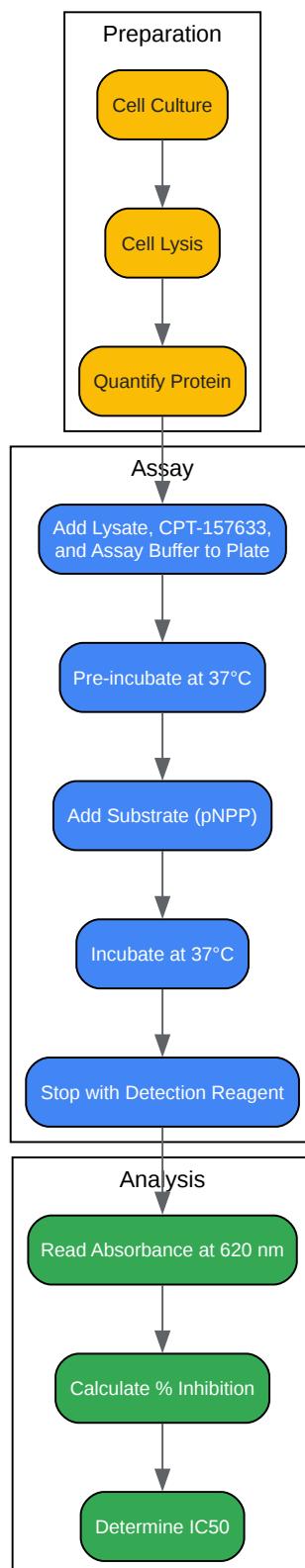
- Phosphatase Assay:

1. Prepare serial dilutions of **CPT-157633** in Assay Buffer. Also, prepare a vehicle control (DMSO) at the same final concentration.
2. In a 96-well microplate, add the following to each well:
 - X μ L of cell lysate (e.g., 10-50 μ g of total protein).
 - 10 μ L of diluted **CPT-157633** or vehicle control.
 - Assay Buffer to a final volume of 50 μ L.
3. Pre-incubate the plate at 37°C for 15 minutes.
4. Initiate the reaction by adding 50 μ L of the PTP1B substrate (e.g., pNPP at a final concentration of 2 mM).
5. Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
6. Stop the reaction by adding 100 μ L of the Phosphate Detection Reagent.
7. Incubate at room temperature for 15-20 minutes to allow color development.
8. Measure the absorbance at 620 nm using a microplate reader.

- Data Analysis:
 1. Subtract the absorbance of the blank (no lysate) from all readings.
 2. Calculate the percentage of inhibition for each concentration of **CPT-157633** relative to the vehicle control: % Inhibition = $(1 - (\text{Absorbance}_\text{Sample} / \text{Absorbance}_\text{Vehicle})) * 100$
 3. Plot the % Inhibition against the log concentration of **CPT-157633** and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the major steps involved in measuring **CPT-157633** activity.



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Caption: Workflow for PTP1B activity assay.

Data Presentation

The following table presents representative data for the inhibition of PTP1B in cell lysates by **CPT-157633**. The IC50 value is calculated from the dose-response curve.

CPT-157633 Conc. (nM)	PTP1B Activity (Abs @ 620nm)	% Inhibition
0 (Vehicle)	0.852	0%
1	0.831	2.5%
10	0.699	18.0%
45	0.426	50.0%
100	0.230	73.0%
500	0.094	89.0%
1000	0.060	93.0%
IC50 (nM)	~45	

Table 1: Dose-dependent inhibition of PTP1B by **CPT-157633**. Data are hypothetical and for illustrative purposes. The IC50 value is consistent with published affinity constants.[1]

Troubleshooting

- High Background: Ensure complete removal of phosphate-containing buffers (like PBS) before cell lysis. Include a "no lysate" control to measure substrate auto-hydrolysis.
- Low Signal: Increase the amount of cell lysate, the substrate concentration, or the incubation time. Ensure the lysate was prepared correctly and has not been subjected to multiple freeze-thaw cycles.
- Poor IC50 Curve: Check the serial dilutions of the inhibitor. Ensure the inhibitor is fully dissolved in the assay buffer. Expand the concentration range tested.

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